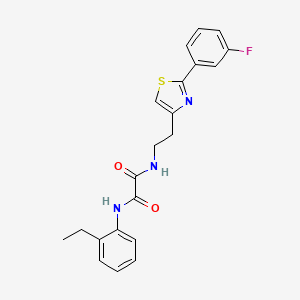
N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is a synthetic molecule that likely exhibits a complex structure due to the presence of multiple aromatic rings and heteroatoms. The molecule contains an oxalamide moiety, which is a functional group characterized by the presence of two amide groups attached to the same carbonyl carbon atom. This structure is often found in various synthetic compounds with potential biological activities.
Synthesis Analysis
The synthesis of related oxalamide compounds has been reported using a novel one-pot synthetic approach that involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides to yield N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method, which includes the classical Meinwald rearrangement, could potentially be adapted for the synthesis of N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide would include an oxalamide core, an ethylphenyl group, and a thiazolyl moiety with a fluorophenyl substituent. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is known to confer interesting chemical properties and biological activity to molecules . The presence of the fluorine atom on the phenyl ring could influence the electronic distribution and potentially the reactivity of the compound.
Chemical Reactions Analysis
The oxalamide group in the molecule may undergo various chemical reactions, such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines. The thiazole ring could participate in nucleophilic substitution reactions, especially given the presence of the electron-withdrawing fluorine atom, which could activate the ring towards such reactions . Additionally, the ethylphenyl group could be involved in electrophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical properties of N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide, such as melting point, solubility, and stability, would be influenced by the interplay of its functional groups and overall molecular geometry. The chemical properties, including reactivity and potential biological activity, would be determined by the functional groups present in the molecule. The oxalamide group is known for its hydrogen-bonding capability, which could affect solubility and bioavailability, while the thiazole and fluorophenyl groups could contribute to the molecule's pharmacological profile .
Applications De Recherche Scientifique
Role in Neuropsychopharmacology
N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide and related compounds are studied for their potential effects on orexin receptors, which modulate various physiological processes including feeding, arousal, stress, and drug abuse. In a study examining the role of orexin-1 receptor mechanisms on compulsive food consumption in a binge-eating model in female rats, compounds with similar structural features demonstrated selective antagonism at orexin receptors, suggesting their potential as pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Potential Anti-Inflammatory and Anticancer Properties
Research into derivatives of compounds structurally similar to N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has indicated potential anti-inflammatory, analgesic, antioxidant, and anticancer properties. A study on the synthesis and characterization of celecoxib derivatives highlighted the therapeutic potential of these compounds in treating inflammation and cancer, with some derivatives displaying modest inhibition of HCV NS5B RdRp activity, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).
Antitumor Activity
Further research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising antitumor activities against hepatocellular carcinoma cell lines. Compounds with structural similarities to N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide were synthesized and evaluated for their anticancer properties, revealing significant inhibitory effects on tumor cell proliferation (Gomha et al., 2016).
Electropolymerization and Electrochromic Properties
In the field of materials science, derivatives of N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide have been explored for their electrochemical and electrochromic properties. Research into novel donor–acceptor type monomers for electropolymerization has demonstrated the potential of such compounds in developing films with well-defined oxidation and reduction processes, highlighting their application in electronic and photonic devices (Hu et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-2-14-6-3-4-9-18(14)25-20(27)19(26)23-11-10-17-13-28-21(24-17)15-7-5-8-16(22)12-15/h3-9,12-13H,2,10-11H2,1H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWUBTXFSGZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

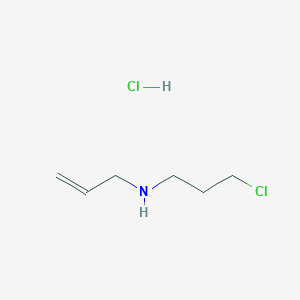
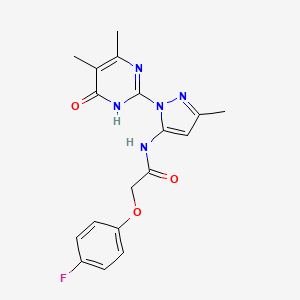
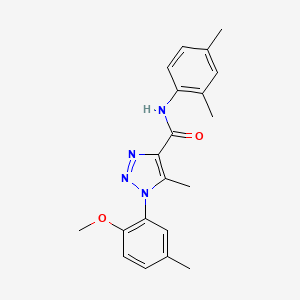
![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

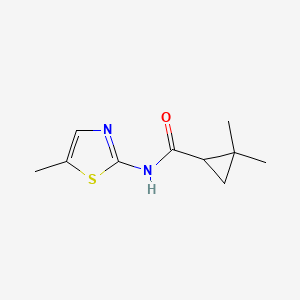
![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)
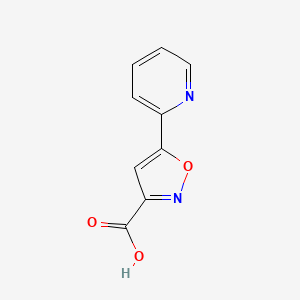

![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)
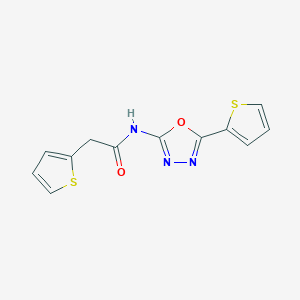
![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)